Lactonitrile: A Comprehensive Technical Guide
Lactonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactonitrile (2-hydroxypropanenitrile), a cyanohydrin derived from acetaldehyde (B116499), is a pivotal intermediate in the chemical synthesis of lactic acid and its esters.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, imparts unique reactivity, making it a subject of interest in organic synthesis and as a solvent. This guide provides an in-depth overview of lactonitrile's chemical formula, structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols for its synthesis and purification are presented, along with a thorough analysis of its spectroscopic data.
Chemical Formula and Structure
Lactonitrile is an organic compound with the chemical formula C₃H₅NO .[2] Its structure features a central carbon atom bonded to a methyl group (-CH₃), a hydroxyl group (-OH), a cyano group (-C≡N), and a hydrogen atom. This arrangement classifies it as the cyanohydrin of acetaldehyde.[2]
Key Structural Identifiers:
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IUPAC Name: 2-hydroxypropanenitrile[3]
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CAS Number: 78-97-7[3]
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Molecular Weight: 71.08 g/mol [3]
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SMILES: CC(C#N)O[3]
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InChI: InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3[3]
Physicochemical Properties
Lactonitrile is a colorless to straw-colored liquid under standard conditions.[2][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Melting Point | -40 °C | [2] |
| Boiling Point | 183 °C (with slight decomposition) | [4] |
| Density | 0.9877 g/cm³ at 20 °C | [5] |
| Solubility | Soluble in water, ethanol, and ether. Insoluble in petroleum ether and carbon disulfide. | [6] |
| Flash Point | 77 °C (171 °F) | [6] |
| Refractive Index | 1.404 at 20 °C | [5] |
Synthesis and Purification
The primary industrial method for synthesizing lactonitrile is the base-catalyzed nucleophilic addition of hydrogen cyanide to acetaldehyde.[2]
Synthesis Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide is then protonated to yield the cyanohydrin.
Experimental Protocol: Synthesis
This protocol is adapted from a patented industrial process and should be performed by trained professionals in a well-ventilated fume hood due to the highly toxic nature of hydrogen cyanide.
Materials:
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Acetaldehyde (CH₃CHO)
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Hydrogen Cyanide (HCN)
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Sodium Hydroxide (NaOH) solution (e.g., 1 M) as a catalyst
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Sulfuric Acid (H₂SO₄) for stabilization[6]
Procedure:
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In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, combine acetaldehyde and a catalytic amount of sodium hydroxide solution.
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Cool the mixture to a temperature between -10 and 20 °C.[6]
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Slowly add hydrogen cyanide to the acetaldehyde solution while maintaining the temperature. This reaction is exothermic and requires careful temperature control to minimize the formation of byproducts like crotonaldehyde.[6]
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After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
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Upon completion, stabilize the crude lactonitrile by adding a small amount of sulfuric acid to prevent its decomposition back to the starting materials.[6]
Experimental Protocol: Purification by Fractional Distillation
Crude lactonitrile can be purified by fractional distillation to remove unreacted starting materials and byproducts.
Apparatus:
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a thermometer
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Condenser
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Receiving flask
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Heating mantle
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Vacuum source (optional, for vacuum distillation)
Procedure:
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Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
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Place the crude lactonitrile in the round-bottom flask with boiling chips.
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Begin heating the flask gently. The temperature at the distillation head should be monitored closely.
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Lower boiling point impurities will distill first.
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Collect the lactonitrile fraction at its boiling point (approximately 90 °C at 17 mmHg or 183 °C at atmospheric pressure, though distillation at lower pressure is recommended to avoid decomposition).[5]
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The purity of the collected fractions can be monitored by techniques such as gas chromatography or NMR spectroscopy.
Spectral Data and Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of lactonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of lactonitrile typically shows a quartet for the methine proton (CH) due to coupling with the methyl protons, and a doublet for the methyl protons (-CH₃) due to coupling with the methine proton. The hydroxyl proton (-OH) often appears as a broad singlet.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the methyl carbon, the methine carbon, and the nitrile carbon.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.6 | Doublet | ~6-7 |
| -CH | ~4.6 | Quartet | ~6-7 |
| -OH | Variable | Broad Singlet | N/A |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| -CH₃ | ~20 |
| -CH(OH)CN | ~50 |
| -C≡N | ~120 |
Note: Exact chemical shifts can vary depending on the solvent used.
Infrared (IR) Spectroscopy
The IR spectrum of lactonitrile displays characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (hydroxyl) | 3600 - 3200 | Broad |
| C≡N stretch (nitrile) | 2260 - 2240 | Sharp, medium intensity |
| C-H stretch (alkane) | 3000 - 2850 | Medium to strong |
| C-O stretch (alcohol) | 1260 - 1000 | Strong |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) for lactonitrile may be observed at m/z = 71. Common fragmentation patterns include the loss of a methyl group (M-15) to give a peak at m/z = 56, and the loss of the cyanide radical (M-26) resulting in a peak at m/z = 45.
Safety and Handling
Lactonitrile is classified as a highly toxic substance.[2] It can be fatal if swallowed, inhaled, or absorbed through the skin. It is a source of highly toxic hydrogen cyanide gas, especially upon heating or in the presence of strong acids or bases.[6] All handling of lactonitrile should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.
Conclusion
Lactonitrile is a valuable chemical intermediate with a well-defined structure and reactivity. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and purification. The included spectral data serves as a reference for researchers and professionals in the fields of chemistry and drug development for the characterization and quality control of lactonitrile. Due to its high toxicity, stringent safety precautions are paramount when working with this compound.
